

Tinengotinib's Therapeutic Window: A Preclinical Comparative Analysis

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Compound of Interest

Compound Name: *Tinengotinib*

Cat. No.: *B10827977*

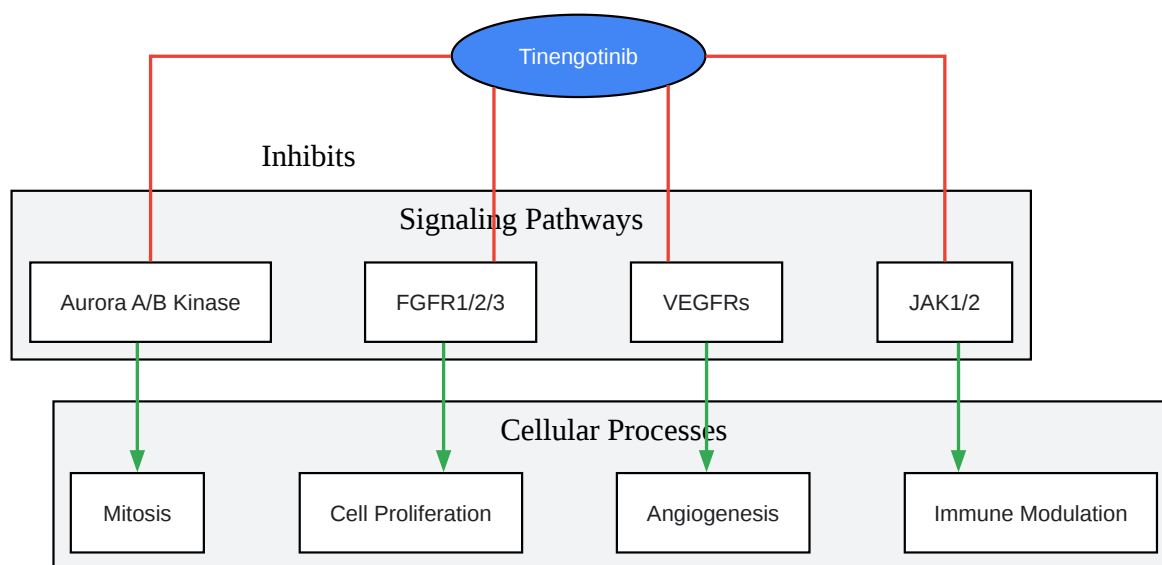
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Tinengotinib**'s performance against other alternatives, supported by preclinical experimental data. **Tinengotinib** (TT-00420) is a spectrum-selective, small-molecule kinase inhibitor under investigation for various solid tumors, including triple-negative breast cancer (TNBC) and cholangiocarcinoma (CCA).[1][2] A favorable therapeutic window is critical for any new oncology drug, representing the dose range that maximizes anti-tumor efficacy while minimizing toxicity. This analysis delves into the preclinical data that validates this window for **Tinengotinib**.

Mechanism of Action: A Multi-Pronged Attack

Tinengotinib's efficacy stems from its ability to simultaneously inhibit multiple key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3] Its primary targets include Aurora A/B kinases, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][4] This multi-targeted approach is particularly effective against heterogeneous cancers like TNBC.[1][5] The inhibition of the Aurora kinase pathway, for example, disrupts mitosis, while blocking FGFR and VEGFR signaling curtails tumor growth and the formation of new blood vessels that supply it.[6]



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Caption: **Tinengotinib**'s multi-targeted mechanism of action.

Preclinical Efficacy: In Vitro and In Vivo Validation

Preclinical studies have consistently demonstrated **Tinengotinib**'s potent anti-tumor activity across a range of cancer models.

In Vitro Potency

Tinengotinib exhibits strong inhibitory activity against its target kinases in biochemical assays and effectively halts the proliferation of cancer cell lines, particularly those of TNBC origin.[1][4]

Target/Cell Line	Metric	Value	Reference
Biochemical Assay			
Aurora A	IC50	1.2 nM	[4]
Aurora B	IC50	3.3 nM	[4]
Cell-Based Assay			
TNBC Cell Lines	IC50	Varies (nM range)	[7]
Luminal Breast Cancer	IC50	Less Sensitive	[7]

In Vivo Tumor Growth Inhibition

In animal models, orally administered **Tinengotinib** leads to significant, dose-dependent tumor growth inhibition. Studies using both cell-line-derived xenografts (CDX) and patient-derived xenografts (PDX) confirm its in vivo efficacy.[2][5]

Preclinical Model	Cancer Type	Treatment	Outcome	Reference
HCC1806 Xenograft	TNBC	Tinengotinib (5, 10, 15 mg/kg, oral, daily)	Strong, dose-dependent tumor growth inhibition	[5][7]
TNBC PDX Models	TNBC	Tinengotinib (15 mg/kg, oral, 5 days/week)	Significant tumor volume reduction across subtypes	[5][7]
HBCx-39 PDX Model	TNBC	Tinengotinib + Paclitaxel	Enhanced tumor regression vs. monotherapy	[5][7]
CC6204 PDX Model	Cholangiocarcinoma (FGFR2-BICC1 fusion)	Tinengotinib (15 mg/kg, oral)	Tumor Growth Inhibition (TGI)	[2]

Comparison with Alternative Kinase Inhibitors

A key strength of **Tinengotinib** is its efficacy against tumors that have developed resistance to other targeted therapies.

Overcoming FGFR Inhibitor Resistance

First-generation FGFR inhibitors, such as pemigatinib and erdafitinib, have shown clinical benefit, but acquired resistance, often through mutations in the FGFR kinase domain (e.g., gatekeeper mutation V564F, molecular brake mutation N549K), limits their long-term effectiveness.^{[8][9]} Preclinical data shows **Tinengotinib** retains potent activity against these common resistance mutations.^[8] This is attributed to its unique binding mode within the ATP-binding site of FGFR2, which differs from other inhibitors.^{[8][10]}

Compound	Target	Activity against Resistance Mutations (V564F, N549K)	Reference
Tinengotinib	Multi-kinase (incl. FGFR1/2/3)	Potent Inhibition	^[8]
First-Gen FGFR Inhibitors	FGFR1/2/3	Reduced Activity / Resistance	^[8]

Performance vs. Other Targeted Agents in TNBC

In a comparative pharmacologic study, the multi-kinase inhibition profile of **Tinengotinib** was contrasted with more selective inhibitors.

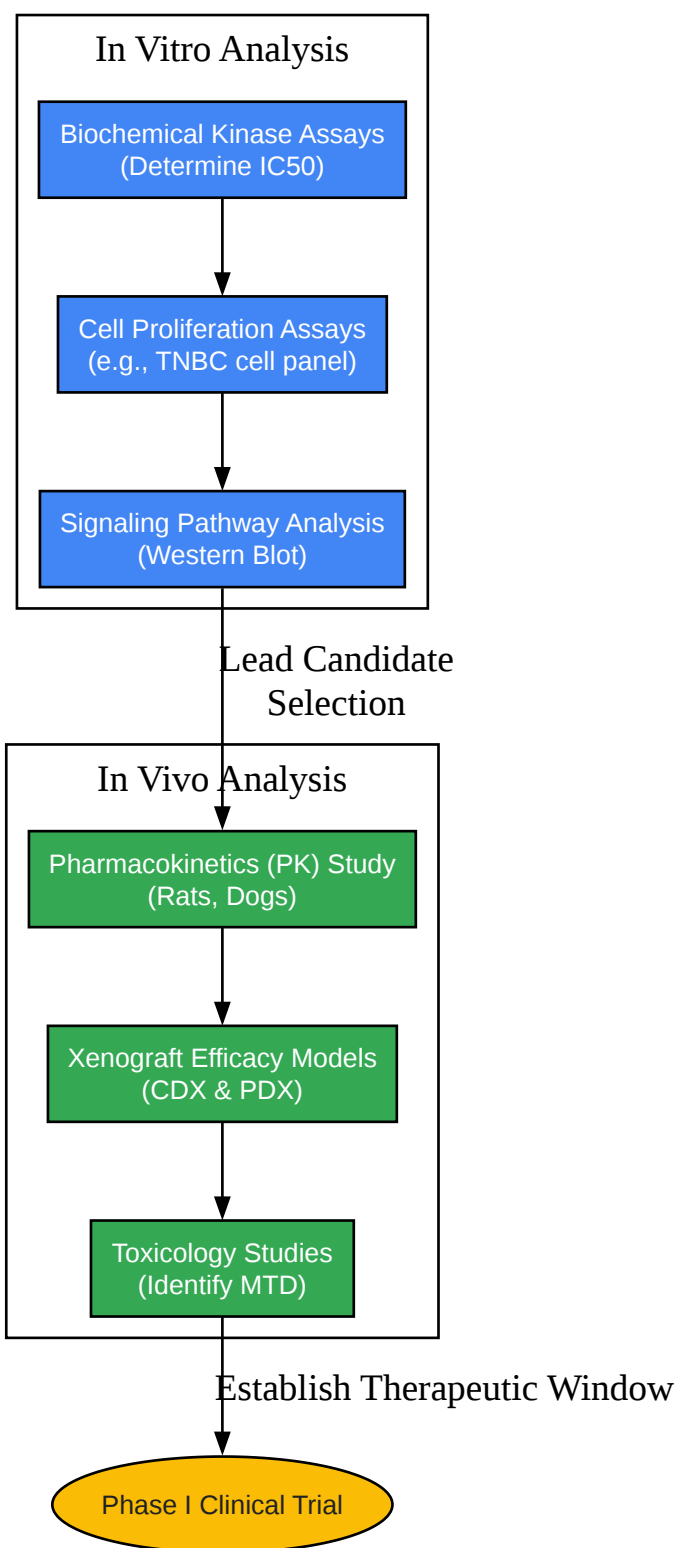
Inhibitor	Primary Target(s)	Comparative Efficacy in TNBC Models	Reference
Tinengotinib	Aurora A/B, FGFR, VEGFR, JAK	Broad and potent activity across TNBC subtypes	[5]
Alisertib	Aurora A	Selective activity	[5]
Barasertib	Aurora B	Selective activity	[5]
Lenvatinib	VEGFR, FGFR, PDGFR	Anti-angiogenic activity	[5]
Tofacitinib	JAK	Selective activity	[5]

Preclinical Safety and Tolerability

Preclinical toxicology studies in rats and dogs indicated that **Tinengotinib** had good oral bioavailability and dose-dependent exposure, with manageable, mechanism-related toxicities. [\[2\]](#) The primary toxicity observed was myelosuppression, including reductions in neutrophils, monocytes, and lymphocytes, which is a known effect of Aurora kinase inhibition.[\[2\]](#) Importantly, these toxicities were considered manageable, helping to define the upper limit of the therapeutic window before dose-limiting toxicities occur.

Experimental Protocols & Workflow

The validation of **Tinengotinib**'s therapeutic window relies on a standardized set of preclinical experiments.



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Caption: Standard workflow for preclinical validation.

Key Experimental Methodologies

- In Vivo Tumor Xenograft Studies:
 - Models: Female BALB/c nude mice are subcutaneously implanted with tumor fragments from a patient-derived xenograft (e.g., CC6204 for cholangiocarcinoma) or injected with a suspension of cancer cells (e.g., HCC1806 for TNBC).[2][5]
 - Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. **Tinengotinib** is typically administered orally, once daily, at varying doses (e.g., 5-15 mg/kg). The vehicle control is often 0.5% methylcellulose (MC).[5][7]
 - Endpoints: Tumor volumes are measured regularly to calculate tumor growth inhibition (TGI). Body weight is monitored as a general measure of toxicity.[2]
- Cell Viability Assays:
 - Procedure: TNBC cell lines are seeded in multi-well plates and treated with a range of concentrations of **Tinengotinib** or comparator compounds for a period of 72 to 144 hours.[7]
 - Measurement: Cell viability is assessed using reagents like CellTiter-Glo.
 - Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from dose-response curves.[5]
- Kinase Inhibition Assays:
 - Procedure: The inhibitory activity of **Tinengotinib** against a panel of purified recombinant kinases (e.g., Aurora A, Aurora B, FGFRs) is measured.
 - Analysis: IC₅₀ values are determined to quantify the potency of inhibition for each specific kinase.[4]

Conclusion

The preclinical data for **Tinengotinib** robustly defines a therapeutic window characterized by potent multi-kinase-driven anti-tumor efficacy at doses that are associated with manageable

toxicities. Its broad activity across TNBC subtypes and, critically, its ability to overcome common resistance mechanisms to first-generation FGFR inhibitors, position it as a promising therapeutic candidate.[5][8] These preclinical findings have provided a strong rationale for its ongoing evaluation in clinical trials, where its safety and efficacy are being further characterized in patients with advanced solid tumors.[2][11]

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